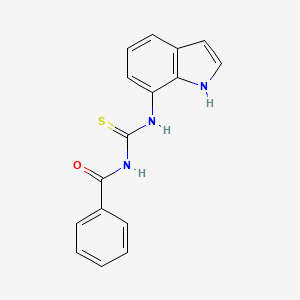![molecular formula C20H19N3O4S B3159266 Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate CAS No. 861211-03-2](/img/structure/B3159266.png)
Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate
Overview
Description
Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitrypanosomal Activity
Some 2-aminopyrimidine derivatives, which are structurally similar to the compound , have shown quite good antitrypanosomal activity . They have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense .
Antiplasmodial Activity
The same 2-aminopyrimidine derivatives have also exhibited excellent antiplasmodial activity . They have been tested against a causative organism of malaria, Plasmodium falciparum NF54 .
Antiviral Activity
Indole derivatives, which share a similar structure with the compound , have demonstrated antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also shown anti-inflammatory activity . This suggests that the compound may also have potential anti-inflammatory applications.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that the compound may also have potential anticancer applications.
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . This suggests that the compound may also have potential anti-HIV applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through a nucleophilic addition-elimination reaction . This involves the compound binding to its target, causing a conformational change that triggers a cascade of biochemical reactions.
Biochemical Pathways
For instance, some compounds inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6 , which play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
properties
IUPAC Name |
methyl 4-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-13-3-5-14(6-4-13)19-22-16(12-28-19)9-10-21-17-8-7-15(20(24)27-2)11-18(17)23(25)26/h3-8,11-12,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUMNUCZSFGITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148506 | |
| Record name | Methyl 4-[[2-[2-(4-methylphenyl)-4-thiazolyl]ethyl]amino]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate | |
CAS RN |
861211-03-2 | |
| Record name | Methyl 4-[[2-[2-(4-methylphenyl)-4-thiazolyl]ethyl]amino]-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861211-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[[2-[2-(4-methylphenyl)-4-thiazolyl]ethyl]amino]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B3159194.png)
![propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B3159198.png)

![3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3159228.png)
![6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3159229.png)
![N-[4-(benzenesulfonyl)thiophen-3-yl]furan-2-carboxamide](/img/structure/B3159239.png)
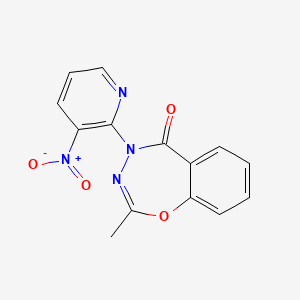
![N-(hexanoyloxy)-N-[(E)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3159256.png)
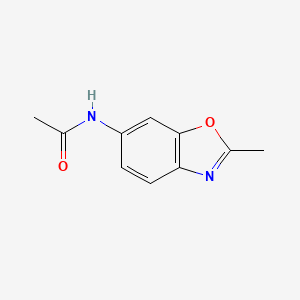
![3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)benzenecarbaldehyde](/img/structure/B3159269.png)
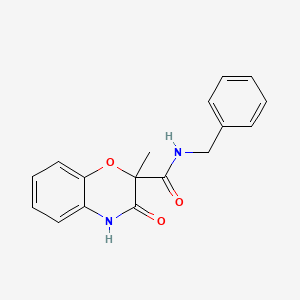
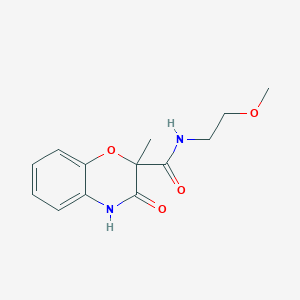
![6-Methyl-2-phenyl-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3159286.png)
